
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative where two phenyl rings, each substituted with methyl groups at specific positions, are linked by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylthiophenol with 3,5-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
On an industrial scale, the production of disulfide compounds often involves continuous flow processes where thiols are oxidized in the presence of catalysts. The use of advanced reactors and optimized reaction conditions allows for the efficient and scalable production of this compound.
化学反应分析
Types of Reactions
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,3-dimethylthiophenol and 3,5-dimethylthiophenol.
Substitution: Formation of nitrated or halogenated derivatives of the aromatic rings.
科学研究应用
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the release of free thiols. These interactions are important in maintaining redox homeostasis and regulating cellular functions.
相似化合物的比较
Similar Compounds
Disulfide, bis(3,5-dimethylphenyl): Similar structure but with different substitution patterns on the phenyl rings.
Disulfide, bis(2,3-dimethylphenyl): Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2,3- and 3,5-positions on the phenyl rings can affect the compound’s stability, solubility, and interaction with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
| 65087-17-4 | |
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3 |
InChI 键 |
FUKWNYMTHBJUBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)

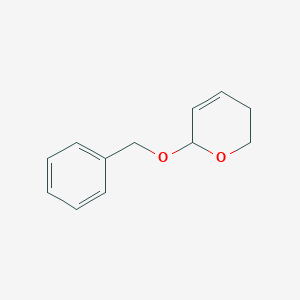
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
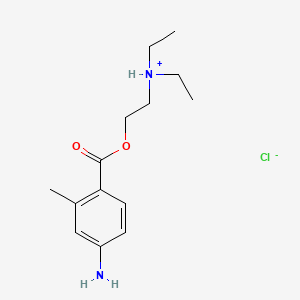

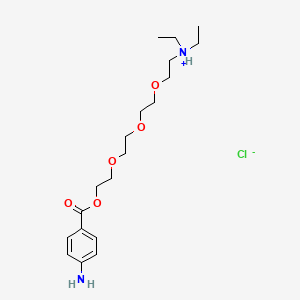


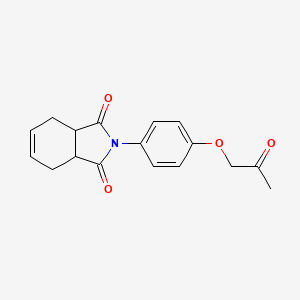
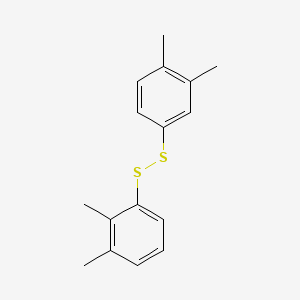
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
